Chitinase-IN-2

Description

Structure

3D Structure

Properties

IUPAC Name |

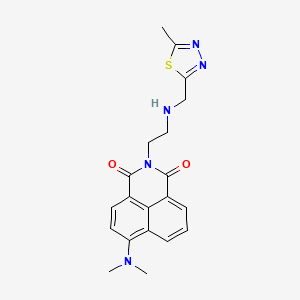

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVBLDCRQKXSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107010 | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579991-63-1 | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Chitinase Inhibition: A Technical Guide

Disclaimer: Extensive searches for a specific inhibitor designated "Chitinase-IN-2" did not yield any publicly available data. This document, therefore, provides a comprehensive technical guide on the general mechanism of action of chitinases and the methodologies used to investigate their inhibition, which can be applied to the study of novel chitinase inhibitors.

Introduction to Chitinases and Their Inhibition

Chitinases are a group of hydrolytic enzymes responsible for the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] These enzymes achieve this by cleaving the β-1,4-glycosidic bonds within the chitin polymer.[3][4] Given their crucial role in fungal and insect physiology, chitinases are significant targets for the development of antifungal and insecticidal agents. The inhibition of chitinase activity can disrupt cell wall integrity in fungi and interfere with the molting process in insects, leading to their demise.

This guide delves into the catalytic mechanisms of chitinases, presents quantitative data from studies on various chitinases, outlines detailed experimental protocols for assessing their activity and inhibition, and provides visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Chitinase Action

Chitinases are broadly classified into two main glycoside hydrolase (GH) families: GH18 and GH19. These families differ in their amino acid sequences and three-dimensional structures.

-

Endochitinases (EC 3.2.1.14): These enzymes randomly cleave chitin at internal sites, producing soluble, low-molecular-mass multimers of N-acetyl-D-glucosamine (GlcNAc), such as di-acetylchitobiose, chitotriose, and chitotetraose.

-

Exochitinases: This category is further divided into:

-

Chitobiosidases (EC 3.2.1.29): These act on the non-reducing end of the chitin chain, releasing di-acetylchitobiose units.

-

β-N-acetylhexosaminidases (EC 3.2.1.52): These enzymes cleave the oligomeric products of endochitinases and chitobiosidases into monomeric GlcNAc.

-

The catalytic mechanism can also differ. For instance, some chitinases employ an inverting mechanism for the hydrolysis of the β-glycosidic linkage, while others use a retaining mechanism.

Quantitative Data on Chitinase Activity

The following tables summarize key quantitative parameters for chitinases from various sources, providing a baseline for comparison when evaluating potential inhibitors.

Table 1: Optimal Conditions for Chitinase Activity

| Chitinase Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Serratia marcescens B4A | 5.0 | 45 | |

| Bacillus thuringiensis B-387 | 6.0 | 50 | |

| Chloroplast-expressed | 5.0 - 9.0 | 20 - 50 |

Table 2: Kinetic Parameters of Chitinases

| Chitinase Source | Substrate | KM | Vmax | Reference |

| Bacillus thuringiensis B-387 | Colloidal Chitin | Not Specified | Not Specified |

(Note: Specific KM and Vmax values were not detailed in the provided search results, but the Lineweaver-Burk method for their determination was mentioned.)

Table 3: Antifungal Activity of Chitinases

| Chitinase Source | Target Fungus | Inhibition Level | Reference |

| Plant extracts expressing endo/exochitinase | Candida albicans | Up to 87% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize chitinase activity and inhibition.

Chitinase Enzyme Assay (DNS Method)

This method quantifies the amount of reducing sugars produced from the enzymatic degradation of chitin.

-

Substrate Preparation: Prepare a 0.5% (w/v) solution of colloidal chitin in a 0.1 M citrate buffer (pH 7.0).

-

Reaction Mixture: Combine 1.0 mL of the enzyme solution with 1.0 mL of the colloidal chitin substrate.

-

Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

-

Stopping the Reaction: Add 2.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent to stop the reaction.

-

Color Development: Heat the mixture in a boiling water bath for 10 minutes.

-

Measurement: After cooling, measure the absorbance at 530 nm using a UV spectrophotometer.

-

Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Determination of Optimal pH and Temperature

To assess the influence of a potential inhibitor, it is crucial to first determine the optimal operating conditions for the target chitinase.

-

Optimal Temperature:

-

Incubate the enzyme-substrate reaction mixture at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 50°C, 55°C) for a fixed time.

-

Measure the chitinase activity at each temperature using the DNS method.

-

The temperature at which the highest activity is observed is the optimum temperature.

-

-

Optimal pH:

-

Prepare a series of buffers with different pH values (e.g., 4, 5, 6, 7, 8, 9).

-

Prepare the colloidal chitin substrate in each of these buffers.

-

Perform the chitinase assay at each pH, keeping the temperature constant at its optimum.

-

The pH at which the highest activity is observed is the optimum pH.

-

Quantitative Reverse-Transcription PCR (qRT-PCR) for Chitinase Gene Expression

This protocol is used to study how a potential inhibitor might affect the expression of chitinase genes.

-

RNA Extraction: Isolate total RNA from the organism of interest (e.g., cucumber roots) using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 2 µg of total RNA using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Perform the qRT-PCR using a suitable real-time PCR system with gene-specific primers for the chitinase gene(s) of interest and a reference gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the results to determine the relative expression levels of the chitinase genes.

Signaling Pathways and Experimental Workflows

Visual representations of key processes aid in understanding the complex interactions involved in chitinase function and its inhibition.

Caption: A simplified diagram of the chitin-induced signaling pathway in plants.

Caption: A typical workflow for the screening and characterization of chitinase inhibitors.

References

- 1. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Chitinase-IN-2: A Technical Overview of its Function and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-2 is a potent small molecule inhibitor of insect chitinase and N-acetylhexosaminidase. Chitinases (EC 3.2.1.14) are a class of enzymes that catalyze the hydrolysis of chitin, a major structural component of insect exoskeletons and fungal cell walls. N-acetylhexosaminidases are involved in the further breakdown of chitin degradation products. By targeting these enzymes, this compound disrupts the molting process in insects, leading to mortality, which makes it a compound of significant interest for the development of novel insecticides. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, putative experimental protocols for its characterization, and a visual representation of a typical inhibition assay workflow.

Core Function and Mechanism of Action

This compound functions by binding to the active sites of chitinase and N-acetylhexosaminidase, thereby preventing the enzymes from interacting with their natural substrates. This inhibition disrupts the normal physiological processes of insects that rely on chitin metabolism, particularly during molting, where the breakdown and remodeling of the chitinous exoskeleton are essential. The dual inhibitory action against both chitinase and N-acetylhexosaminidase suggests a comprehensive blockade of the chitin degradation pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against both target enzymes. The following table summarizes the available data on its percentage of inhibition at specific concentrations.

| Target Enzyme | Inhibitor Concentration (µM) | Percent Inhibition (%) |

| Insect Chitinase | 50 | 98 |

| N-acetylhexosaminidase | 20 | 92 |

Experimental Protocols

The following are detailed, representative protocols for determining the inhibitory activity of this compound against its target enzymes. These protocols are based on established methodologies for chitinase and N-acetylhexosaminidase inhibition assays.

Protocol 1: Chitinase Inhibition Assay (Colorimetric)

This protocol describes a method to quantify the inhibitory effect of this compound on chitinase activity using a colorimetric assay with a dye-labeled chitin substrate.

Materials:

-

Purified insect chitinase

-

This compound

-

Colloidal chitin labeled with Ostazin Brilliant Red

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the chitinase solution to each well. Add 50 µL of the different concentrations of this compound solution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of the colloidal dye-labeled chitin substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by placing the plate on ice.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the insoluble substrate.

-

Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 530 nm using a microplate reader. The amount of soluble dye-labeled N-acetylglucosamine (GlcNAc) fragments released is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

Protocol 2: N-acetylhexosaminidase Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to measure the inhibition of N-acetylhexosaminidase by this compound using a synthetic fluorogenic substrate.

Materials:

-

Purified N-acetylhexosaminidase

-

This compound

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) substrate

-

Assay Buffer: 10 mM Citrate-Phosphate buffer, pH 4.3

-

Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of N-acetylhexosaminidase in the same buffer.

-

Reaction Setup: In a 96-well black plate, add 25 µL of the N-acetylhexosaminidase solution to each well. Add 25 µL of the this compound dilutions to the appropriate wells. Include positive and negative controls.

-

Pre-incubation: Mix the plate and pre-incubate at room temperature for 15 minutes.

-

Reaction Initiation: Prepare a working solution of the MUG substrate. Initiate the reaction by adding 50 µL of the MUG solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Determine the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the positive control.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a chitinase inhibition assay, a fundamental experiment to characterize the activity of inhibitors like this compound.

Caption: Workflow for a colorimetric chitinase inhibition assay.

A Technical Guide to the Structure and Chemical Properties of Group II Chitinases

Introduction: While "Chitinase-IN-2" does not correspond to a specific, publicly documented chitinase, this guide provides an in-depth overview of the structure and chemical properties of a well-characterized class of these enzymes: the Group II insect chitinases. Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the degradation of chitin, a major structural component of fungal cell walls and insect exoskeletons.[1][2] This makes them a significant area of interest for the development of antifungal agents and insecticides. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation on the core characteristics of these enzymes.

Structure of Group II Chitinases

Group II chitinases are notable for being widespread among insects and possessing multiple catalytic and chitin-binding domains.[2] A representative structure, such as that from Ostrinia furnacalis (OfChtII), reveals a complex multi-domain architecture. The catalytic domains typically adopt a classic (β/α)₈ barrel fold, which is characteristic of glycoside hydrolase family 18 (GH18).[2]

Key structural features include:

-

Catalytic Domains: These domains contain the active site responsible for the hydrolysis of the β-1,4-glycosidic bonds in the chitin polymer. The catalytic signature motif for GH18 chitinases is DXDXE.[2]

-

Chitinase Insertion Domain (CID): This domain is inserted within the catalytic barrel and is composed of several antiparallel β-strands. The CID is involved in chitin binding.

-

Chitin-Binding Domains (CBMs): These non-catalytic modules enhance the enzyme's affinity and activity towards insoluble chitin substrates by anchoring the enzyme to the chitin surface.

A visual representation of a generic experimental workflow for characterizing such an enzyme is provided below.

Chemical and Physical Properties

The catalytic efficiency and stability of chitinases are defined by their chemical and physical properties. These are typically determined through a series of biochemical assays. The optimal reaction conditions and kinetic parameters for representative chitinases are summarized below.

Optimal Reaction Conditions

The enzymatic activity of chitinases is highly dependent on pH and temperature. Most fungal and bacterial chitinases exhibit optimal activity in a pH range of 4.0 to 7.0 and at temperatures between 20°C and 60°C.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Trichoderma viride | 4.0 - 5.0 | 37 | |

| Streptomyces griseus | 6.0 - 8.0 | 50 | |

| Pseudoalteromonas sp. | 7.0 - 7.5 | 45 - 50 | |

| Fungal Chitinases (general) | 4.0 - 7.0 | 20 - 40 |

Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic turnover rate, respectively. These parameters are crucial for comparing the efficiency of different chitinases and for understanding their mechanism of action.

| Enzyme | Substrate | Km | Vmax | Reference |

| Fungal Chitinase | Colloidal Chitin | 1.6419 mg/ml | 16.129 U/mg | |

| Zea mays Chitinase (ZmChi19A) | 4-MU-GlcNAc3 | 20-40 µM | Not specified |

Signaling and Regulation

In many organisms, chitinase expression is tightly regulated and often induced as a defense mechanism against pathogens. For instance, in plants, chitinases are considered pathogenesis-related (PR) proteins, and their expression can be triggered by the detection of chitin fragments from invading fungi.

Experimental Protocols

Chitinase Activity Assay using DNS Method

This protocol describes a common method for quantifying chitinase activity by measuring the release of reducing sugars from a chitin substrate.

Materials:

-

Purified chitinase solution

-

1% (w/v) Colloidal chitin suspension in 50 mM buffer (e.g., Tris-HCl, pH 7.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare reaction mixtures by adding 50 µL of the purified enzyme solution to 200 µL of the 3% chitin powder substrate solution.

-

Incubate the mixture at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 2 hours).

-

Include a control reaction with heat-inactivated enzyme.

-

-

Stopping the Reaction:

-

Terminate the reaction by centrifuging the mixture at high speed (e.g., 17,949 x g) for 2 minutes to pellet the remaining insoluble chitin.

-

-

Quantification of Reducing Sugars:

-

Transfer the supernatant to a new tube.

-

Add an equal volume of DNS reagent to the supernatant.

-

Boil the mixture for 5-10 minutes. A color change from yellow to reddish-brown indicates the presence of reducing sugars.

-

After cooling to room temperature, measure the absorbance at 540 nm or 550 nm.

-

-

Calculation of Activity:

-

Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of N-acetylglucosamine (GlcNAc).

-

One unit (U) of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

-

Preparation of Colloidal Chitin

Colloidal chitin is a commonly used substrate for chitinase assays as its increased accessibility to the enzyme provides more reliable results compared to crystalline chitin powder.

Materials:

-

Chitin powder (e.g., 40 g)

-

Concentrated Hydrochloric Acid (HCl) (e.g., 600 mL)

-

Distilled water (chilled)

-

Magnetic stirrer

Procedure:

-

Slowly add the chitin powder to the concentrated HCl while stirring vigorously.

-

Continue stirring at room temperature (e.g., 30°C) for approximately 1 hour.

-

Precipitate the chitin as a colloidal suspension by slowly adding a large volume of chilled distilled water (e.g., 2 liters) to the mixture.

-

Wash the resulting precipitate repeatedly with distilled water until the pH becomes neutral.

-

The final colloidal chitin suspension can be stored at 4°C for future use.

References

Chitinase-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chitinase-IN-2, an inhibitor of insect chitinase and N-acetylhexosaminidase. This document consolidates available data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support research and development efforts in the fields of insecticide discovery and chitinase biology.

Core Concepts: The Role of Chitinase in Insects

Chitin is a vital structural component of the insect exoskeleton and the peritrophic membrane lining the midgut. The synthesis and degradation of chitin are tightly regulated processes, particularly during molting, where the old exoskeleton is shed and a new one is formed. Chitinases are enzymes that catalyze the hydrolysis of chitin, playing a crucial role in the molting process. Inhibition of chitinase activity can disrupt the molting cycle, leading to insect mortality, making it a promising target for the development of novel insecticides.[1][2][3]

This compound: An Overview

This compound is a small molecule inhibitor that has demonstrated significant inhibitory activity against insect chitinase and N-acetyl-hexosaminidase. The available quantitative data for this compound is summarized below.

Quantitative Data Presentation

| Enzyme Target | Inhibitor Concentration | Percent Inhibition | Source |

| Chitinase | 50 µM | 98% | Patent CN 103641825 A[4][5] |

| N-acetyl-hexosaminidase | 20 µM | 92% | Patent CN 103641825 A |

Mechanism of Action: Interference with Insect Molting

The primary mechanism of action for this compound is the disruption of the insect molting process through the inhibition of chitinase. During molting, chitinases are essential for the degradation of the old cuticle, allowing the insect to shed its exoskeleton. By inhibiting this enzymatic activity, this compound prevents the proper breakdown of the old cuticle, leading to molting failure and subsequent death of the insect. The inhibition of N-acetyl-hexosaminidase further contributes to this effect by preventing the breakdown of chitin oligomers into monomers for recycling in the synthesis of the new cuticle.

References

- 1. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

The Role of Chitinase-IN-2 in N-acetylhexosaminidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Chitinase-IN-2 as an inhibitor of N-acetylhexosaminidase. N-acetylhexosaminidases are critical enzymes involved in the breakdown of complex carbohydrates containing N-acetylhexosamine residues. Their inhibition is a key area of investigation for the development of therapeutics for a range of diseases, including fungal infections and inflammatory conditions. This document consolidates the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to N-acetylhexosaminidase and its Inhibition

β-N-acetylhexosaminidases (EC 3.2.1.52) are glycoside hydrolases that catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates. These enzymes are ubiquitous in nature, playing vital roles in organisms from bacteria to humans. In fungi, they are involved in cell wall remodeling, while in humans, they are essential for the catabolism of glycosphingolipids within lysosomes.

The inhibition of N-acetylhexosaminidase activity is a promising strategy for therapeutic intervention. For instance, in pathogenic fungi, blocking this enzyme could disrupt cell wall integrity, leading to growth inhibition. This compound has emerged as a noteworthy small molecule inhibitor with activity against N-acetylhexosaminidase.

This compound: An Inhibitor of N-acetylhexosaminidase

This compound hydrochloride is a small molecule compound identified as a potent inhibitor of both insect chitinase and N-acetylhexosaminidase. Its dual inhibitory action makes it a subject of interest for applications such as pesticides and potentially as a lead compound in drug discovery.

Quantitative Inhibition Data

The inhibitory potency of this compound against N-acetylhexosaminidase has been quantified, providing a benchmark for its efficacy. The available data is summarized in the table below.

| Inhibitor | Target Enzyme | Concentration (µM) | Inhibition (%) |

| This compound | N-acetylhexosaminidase | 20 | 92 |

| This compound | Chitinase | 50 | 98 |

Table 1: Inhibitory activity of this compound against N-acetylhexosaminidase and Chitinase.[1]

Mechanism of N-acetylhexosaminidase Action and Inhibition

N-acetylhexosaminidases typically employ a substrate-assisted catalytic mechanism. The 2-acetamido group of the substrate participates in the hydrolysis of the glycosidic bond, leading to the formation of an oxazolinium ion intermediate. An inhibitor like this compound is expected to interfere with this process, likely by binding to the active site of the enzyme and preventing the substrate from binding or the catalytic reaction from proceeding.

Experimental Protocols for N-acetylhexosaminidase Inhibition Assays

The following section outlines a detailed, generalized protocol for determining the inhibitory activity of a compound like this compound against N-acetylhexosaminidase. This protocol is based on established methods for enzyme inhibition assays.

Principle

The assay measures the enzymatic activity of N-acetylhexosaminidase by monitoring the hydrolysis of a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The release of the chromophore (p-nitrophenol) is quantified spectrophotometrically. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Enzyme: Purified N-acetylhexosaminidase

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Inhibitor: this compound

-

Buffer: 0.1 M citrate-phosphate buffer (pH 4.5)

-

Stop Solution: 0.2 M sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

-

Incubator

Experimental Workflow

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of N-acetylhexosaminidase in citrate-phosphate buffer.

-

Prepare a stock solution of pNP-GlcNAc in citrate-phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add a fixed volume of enzyme solution and varying concentrations of this compound.

-

Control well (100% activity): Add the same volume of enzyme solution and buffer (with the same concentration of solvent as in the test wells).

-

Blank well: Add buffer only.

-

Bring the final volume in each well to a consistent level with the assay buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add a fixed volume of the pNP-GlcNAc substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the sodium carbonate stop solution to all wells. This will also develop the color of the p-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

-

Determine the IC₅₀ value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by fitting the data to a dose-response curve.

-

Applications in Drug Development

The identification and characterization of potent N-acetylhexosaminidase inhibitors like this compound have significant implications for drug development.

-

Antifungal Agents: By targeting fungal-specific N-acetylhexosaminidases, it is possible to develop novel antifungal drugs with high selectivity and reduced side effects.

-

Anti-inflammatory Therapies: Aberrant N-acetylhexosaminidase activity has been linked to inflammatory diseases. Inhibitors could modulate these pathways and offer therapeutic benefits.

-

Lysosomal Storage Disorders: In some genetic disorders, such as Tay-Sachs and Sandhoff diseases, there are deficiencies in specific lysosomal hexosaminidases. While direct inhibition is not the therapeutic goal here, understanding enzyme-inhibitor interactions can aid in the development of pharmacological chaperones that can help stabilize and restore the function of mutant enzymes.

Conclusion

This compound demonstrates significant inhibitory activity against N-acetylhexosaminidase, highlighting its potential as a valuable research tool and a lead compound for further development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other potential inhibitors of this important class of enzymes. Further studies are warranted to elucidate the precise mechanism of inhibition, conduct detailed kinetic analyses, and evaluate the in vivo efficacy and safety of this compound.

References

Chitinase-IN-2: A Technical Guide on its Potential as a Novel Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and peritrophic membrane of the midgut. The enzymatic degradation of chitin by chitinases is essential for insect molting, growth, and development.[1][2] Inhibition of this process presents a promising strategy for the development of novel and selective insecticides.[3][4] Chitinase-IN-2 is a small molecule inhibitor of insect chitinase and N-acetylhexosaminidase, demonstrating significant potential as a pesticide.[5] This document provides a comprehensive technical overview of this compound, including its known inhibitory activity, putative mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Chitinase Inhibition as a Pesticidal Strategy

The reliance on conventional pesticides has led to widespread concerns regarding environmental toxicity and the development of resistant insect populations. This necessitates the exploration of alternative pest control strategies with novel modes of action. Insect chitinases (EC 3.2.1.14) are a family of glycosyl hydrolases that catalyze the breakdown of chitin. These enzymes are indispensable for the insect life cycle, particularly during the molting process where the old exoskeleton is shed and a new one is formed. The disruption of chitinase activity can lead to severe developmental defects, such as the inability to shed the old cuticle (ecdysis), resulting in insect mortality. The absence of chitin in vertebrates and plants makes chitinase a highly selective and attractive target for insecticide development. Chitinase inhibitors, therefore, represent a class of pesticides with the potential for high efficacy and low off-target effects.

Quantitative Data for this compound

This compound has been identified as a potent inhibitor of key enzymes in the chitin degradation pathway. The available quantitative data from in vitro assays are summarized below.

| Enzyme Target | Inhibitor Concentration (µM) | % Inhibition |

| Insect Chitinase | 50 | 98% |

| N-acetylhexosaminidase | 20 | 92% |

Table 1: In vitro inhibitory activity of this compound. Data sourced from commercially available information.

Mechanism of Action

This compound is postulated to exert its pesticidal effects by inhibiting the enzymatic hydrolysis of chitin. In a healthy insect, endochitinases randomly cleave the long chitin polymers of the exoskeleton into smaller oligosaccharides. These are further broken down into dimers by enzymes like chitobiosidases, and finally into N-acetylglucosamine monomers by N-acetylhexosaminidases. These monomers are then recycled for the synthesis of the new cuticle. By inhibiting both chitinase and N-acetylhexosaminidase, this compound likely disrupts this entire process. This dual inhibition would lead to the accumulation of chitin and its oligomers, preventing the proper formation of a new exoskeleton and trapping the insect in its old one, ultimately causing death during ecdysis.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed, representative methodologies for the evaluation of this compound's potential as a pesticide.

In Vitro Chitinase Inhibition Assay

This protocol describes a colorimetric assay to quantify the inhibitory effect of this compound on insect chitinase activity. The assay measures the amount of reducing sugars produced from the hydrolysis of colloidal chitin.

Materials:

-

Insect-derived chitinase (e.g., from Spodoptera frugiperda or a commercially available source)

-

Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

This compound

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

N-acetyl-D-glucosamine (for standard curve)

-

Spectrophotometer

Procedure:

-

Preparation of Colloidal Chitin:

-

Dissolve 5g of chitin powder in 100 mL of cold, concentrated HCl with stirring for 2 hours.

-

Precipitate the chitin by adding it to 1 L of ice-cold 50% ethanol.

-

Wash the precipitate repeatedly with sterile distilled water until the pH is neutral.

-

Resuspend the colloidal chitin in buffer to a final concentration of 1% (w/v) and store at 4°C.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 450 µL of 1% colloidal chitin substrate with 50 µL of this compound at various concentrations (e.g., 1 µM to 100 µM). Include a control with 50 µL of buffer instead of the inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the chitinase enzyme solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

-

Stopping the Reaction and Color Development:

-

Terminate the reaction by adding 1 mL of DNS reagent.

-

Boil the tubes for 10 minutes in a water bath to allow for color development.

-

Cool the tubes to room temperature and centrifuge at 10,000 x g for 5 minutes to pellet any remaining substrate.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 540 nm.

-

Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to determine the amount of reducing sugar produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

In Vivo Insect Bioassay

This protocol outlines a general method for assessing the insecticidal activity of this compound against a target pest, such as the larvae of Spodoptera littoralis (cotton leafworm).

Materials:

-

Target insect larvae (e.g., third-instar larvae)

-

Artificial diet

-

This compound

-

Solvent for the inhibitor (e.g., DMSO, acetone)

-

Petri dishes or multi-well plates

Procedure:

-

Preparation of Treated Diet:

-

Prepare the artificial diet according to a standard recipe for the target insect.

-

While the diet is still liquid and has cooled to approximately 50°C, add this compound to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent used to dissolve the inhibitor is also added to the control diet at the same volume.

-

Mix thoroughly and pour the diet into petri dishes or the wells of a multi-well plate. Allow the diet to solidify.

-

-

Insect Exposure:

-

Select healthy, pre-weighed larvae of a uniform age and size.

-

Place one larva into each petri dish or well containing the treated or control diet.

-

Use at least 20-30 larvae per treatment concentration and control group.

-

-

Incubation and Observation:

-

Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

-

Record mortality daily for 7-10 days.

-

Observe for any sublethal effects, such as failed molting, reduced feeding, or developmental abnormalities.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

-

Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.

-

Experimental and Logical Workflow

The development of a chitinase inhibitor as a pesticide follows a structured pipeline from initial discovery to efficacy testing.

Caption: Workflow for Pesticide Development.

Conclusion and Future Directions

This compound demonstrates high inhibitory activity against key enzymes in the insect chitin degradation pathway, marking it as a promising candidate for a new class of biopesticides. Its targeted mechanism of action suggests a favorable profile for selectivity and environmental safety. Further research is required to fully elucidate its in vivo efficacy across a range of pest species, determine its toxicological profile for non-target organisms, and optimize formulations for field application. The development of pesticides targeting chitinases, exemplified by this compound, represents a significant step towards more sustainable and effective pest management strategies.

References

- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase - Wikipedia [en.wikipedia.org]

- 3. Development of Novel Pesticides Targeting Insect Chitinases: A Minireview and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 5. glpbio.com [glpbio.com]

Investigating the Specificity of Chitinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase 1 (CHIT1) is a human chitinase expressed primarily by activated macrophages.[1] Elevated CHIT1 activity is implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[2][3] Its role in disease progression, particularly in modulating profibrotic pathways such as the Transforming Growth Factor-beta (TGF-β) signaling cascade, has positioned it as a compelling therapeutic target.[4][5] The development of potent and selective CHIT1 inhibitors is a promising strategy to mitigate the pathological consequences of excessive chitinase activity.

This document provides a technical overview of Chitinase-IN-2 , a novel, potent, and selective small molecule inhibitor of human CHIT1. We present key specificity data, detailed experimental protocols for assessing its activity and target engagement, and visualizations of its mechanism of action within relevant biological pathways.

Data Presentation: Potency and Selectivity

The inhibitory activity of this compound was assessed against recombinant human CHIT1 and the closely related homolog, Acidic Mammalian Chitinase (AMCase), to determine its potency and selectivity. Binding kinetics were further characterized using surface plasmon resonance (SPR).

Table 1: In Vitro Potency and Selectivity of this compound

| Analyte | Assay Type | IC50 (nM) | Selectivity (Fold vs. CHIT1) |

| Human CHIT1 | Fluorometric Enzymatic | 26 | - |

| Human AMCase | Fluorometric Enzymatic | >10,000 | >380 |

Table 2: Binding Kinetics of this compound to Human CHIT1

| Analyte | Assay Type | k_on (1/Ms) | k_off (1/s) | K_D (nM) |

| Human CHIT1 | SPR | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorometric Enzymatic Assay for IC50 Determination

This protocol describes the method used to measure the enzymatic activity of CHIT1 and the inhibitory potential of this compound.

Materials:

-

Recombinant Human CHIT1 (carrier-free)

-

CHIT1 Assay Buffer (e.g., McIlvain buffer, pH 5.2)

-

Fluorogenic Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside

-

This compound (serial dilutions in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 320-366 nm, Emission: 445-446 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a subsequent dilution in CHIT1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to appropriate wells.

-

Add 25 µL of a pre-diluted solution of recombinant human CHIT1 enzyme in CHIT1 Assay Buffer to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to CHIT1 in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.

Materials:

-

U937 cells (human monocytic cell line, known to express CHIT1)

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Vehicle (DMSO)

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, membranes)

-

Primary antibody against CHIT1

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Compound Treatment: Culture U937 cells to a suitable density. Treat cells with either this compound (at a final concentration of ~10x IC50) or vehicle (DMSO) and incubate at 37°C for 1 hour.

-

Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Use a thermal cycler to heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration and normalize all samples.

-

Analyze the amount of soluble CHIT1 in each sample by Western Blotting using a specific anti-CHIT1 antibody.

-

Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble CHIT1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Visualizations: Workflows and Pathways

Experimental Workflow for Specificity Assessment

The following diagram outlines the systematic approach to characterizing the specificity of a novel CHIT1 inhibitor.

This compound Mechanism in the TGF-β Signaling Pathway

CHIT1 has been shown to augment TGF-β signaling, a key pathway in fibrosis. It enhances the canonical pathway by interacting with TGFBRAP1, promoting SMAD2/3 phosphorylation. It also interacts with FOXO3, leading to the inhibition of the inhibitory SMAD7. This compound, by directly inhibiting CHIT1, is hypothesized to restore the negative feedback loop mediated by SMAD7 and attenuate the downstream pro-fibrotic effects.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]

Introduction to Chitinases and Their Inhibition

As "Chitinase-IN-2" does not correspond to a publicly documented chitinase inhibitor, this technical guide provides a representative overview of preliminary efficacy studies based on well-characterized chitinase inhibitors. The data and protocols presented herein are synthesized from established research in the field to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Chitinases are hydrolytic enzymes that degrade chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] In mammals, two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), have been identified.[3][4] These enzymes are implicated in inflammatory and fibrotic diseases, such as asthma and interstitial lung disease, making them promising therapeutic targets.[1] Chitinase inhibitors are molecules that bind to these enzymes and block their activity, offering potential for the development of novel fungicides, insecticides, and treatments for inflammatory conditions.

Quantitative Efficacy Data

The inhibitory potential of various compounds against different chitinases is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize the efficacy of several representative chitinase inhibitors against various chitinase enzymes.

Table 1: In Vitro Inhibitory Activity of Selected Chitinase Inhibitors

| Compound/Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source Organism/System | Citation |

| Allosamidin | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 127 | - | Aspergillus fumigatus | |

| Allosamidin | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 0.61 | Saccharomyces cerevisiae | |

| Acetazolamide | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 100-500 | - | Aspergillus fumigatus | |

| Acetazolamide | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 21 | Saccharomyces cerevisiae | |

| 8-Chlorotheophylline | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 410 | - | Aspergillus fumigatus | |

| 8-Chlorotheophylline | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 600 | Saccharomyces cerevisiae | |

| Compound "Wyeth-1" | Human Acidic Mammalian Chitinase (hAMCase) | 0.21 | - | Human | |

| Bisdionin F | Human Acidic Mammalian Chitinase (hAMCase) | 0.9 | - | Human | |

| Compound "17" | Human Chitotriosidase (hCHIT1) | - | 0.009 (9 nM) | Human |

Table 2: Antifungal Activity of a Chitin Synthase Inhibitor

While distinct from chitinase inhibitors, chitin synthase inhibitors also target the chitin pathway and are relevant for antifungal development. The following data is for a representative chitin synthase inhibitor.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Citation |

| Chitin Synthase Inhibitor 3 (CSI-3) | Candida albicans | 1 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for common in vitro assays.

Fluorometric High-Throughput Screening (HTS) Assay for Chitinase Inhibitors

This assay measures the enzymatic cleavage of a fluorogenic chitin substrate. Inhibition is detected by a decrease in the fluorescent signal.

Materials:

-

Purified chitinase enzyme

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Test compounds and known inhibitor (dissolved in DMSO)

-

Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.5)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Plating: Add 2 µL of test compounds, positive control (known inhibitor), or negative control (DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Prepare a working solution of chitinase in cold Assay Buffer and add 50 µL to each well.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute, then pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer and add 50 µL to all wells to start the reaction.

-

Incubation: Immediately mix the plate on a shaker for 1 minute. Incubate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range for the negative control.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH also enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.

Colorimetric Screening Assay for Chitinase Inhibitors

This method uses a dye-labeled chitin substrate. The amount of soluble, colored product released is proportional to enzyme activity.

Materials:

-

Purified chitinase enzyme

-

Colloidal dye-labeled chitin substrate (e.g., Ostazin Brilliant Red labeled chitin)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Test compounds and known inhibitor (dissolved in DMSO)

-

Microcentrifuge tubes or 96-well deep-well plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound and Enzyme Mixing: In a microcentrifuge tube or deep-well plate, mix the test compound, chitinase, and assay buffer.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Initiation: Add 100 µL of the colloidal dye-labeled chitin substrate suspension to initiate the reaction.

-

Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking.

-

Reaction Termination & Clarification: Stop the reaction by placing the tubes/plate on ice. Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the insoluble substrate.

-

Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance at the appropriate wavelength for the dye (e.g., 530 nm for Ostazin Brilliant Red).

-

Data Analysis: A decrease in absorbance in the presence of a test compound indicates inhibition of chitinase activity.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Caption: High-throughput screening workflow for chitinase inhibitors.

Caption: Simplified role of chitinase in inflammation and fibrosis.

References

- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitinase 1 Is a Biomarker for and Therapeutic Target in Scleroderma-Associated Interstitial Lung Disease That Augments TGF-β1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chitinase-IN-2 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro evaluation of Chitinase-IN-2, a potential inhibitor of chitinase activity. Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls and the exoskeletons of arthropods. Inhibition of chitinase activity is a promising strategy for the development of novel antifungal and antiparasitic agents. This application note describes a colorimetric in vitro assay for determining the inhibitory potency of this compound, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, a representative signaling pathway highlighting the role of chitinase in fungal cell wall integrity is presented.

Introduction

Chitin, a polymer of N-acetylglucosamine, is essential for the structural integrity of many lower organisms but is absent in vertebrates. This makes the enzymes responsible for its synthesis and degradation, such as chitinases, attractive targets for selective therapeutic intervention. Chitinases (EC 3.2.1.14) catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin.[1] Their inhibition can disrupt crucial life cycle processes in fungi and insects, such as cell division, morphogenesis, and molting. The development of potent and specific chitinase inhibitors, therefore, holds significant promise for agriculture and medicine. This document outlines a robust and reproducible in vitro assay to characterize the inhibitory activity of "this compound," a novel investigational compound.

Data Presentation

The inhibitory activity of this compound and other reference compounds against a representative chitinase can be quantified and summarized. The following tables provide an example of how to present such data for comparative analysis.

Table 1: Inhibition of Chitinase Activity by this compound

| This compound Concentration (µM) | % Inhibition |

| 0.1 | 8.5 |

| 1 | 25.3 |

| 10 | 48.9 |

| 50 | 75.1 |

| 100 | 92.4 |

Table 2: Comparative IC50 Values of Various Chitinase Inhibitors

| Compound | Target Chitinase | IC50 (µM) | Reference |

| This compound | Fungal Chitinase | [Insert experimentally determined value] | This study |

| Allosamidin | Aspergillus fumigatus ChiA1 | 128 | [2] |

| Acetazolamide | Aspergillus fumigatus ChiA1 | 164 | [2] |

| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 410 | [2] |

| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum CHS | 120 | [3] |

| Polyoxin B | Sclerotinia sclerotiorum CHS | 190 |

Experimental Protocols

Objective:

To determine the in vitro inhibitory effect of this compound on chitinase activity using a colorimetric assay.

Principle:

This assay measures the amount of N-acetyl-D-glucosamine (NAG) released from a chitin substrate upon enzymatic cleavage by chitinase. The reaction is stopped, and the amount of reducing sugar (NAG) produced is quantified using the dinitrosalicylic acid (DNS) method, which generates a colored product with an absorbance maximum at 540 nm. The intensity of the color is directly proportional to the amount of NAG released and inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

-

Chitinase (e.g., from Trichoderma viride or a specific fungal pathogen of interest)

-

Colloidal Chitin (1% w/v)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sodium Phosphate Buffer (100 mM, pH 6.0)

-

Dinitrosalicylic acid (DNS) reagent

-

Rochelle salt (Potassium sodium tartrate) solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

1. Preparation of Colloidal Chitin: A 1% (w/v) colloidal chitin solution should be prepared from crab shell chitin according to established methods.

2. Preparation of Reagents:

-

Enzyme Solution: Prepare a stock solution of chitinase in 100 mM sodium phosphate buffer (pH 6.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: Prepare serial dilutions of this compound in 100 mM sodium phosphate buffer (pH 6.0) to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Assay Protocol:

-

To each well of a 96-well microtiter plate, add the following components in the specified order:

-

50 µL of 100 mM Sodium Phosphate Buffer (pH 6.0)

-

10 µL of this compound dilution (or DMSO for control)

-

20 µL of Chitinase enzyme solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 1% colloidal chitin to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of DNS reagent to each well.

-

Heat the plate at 100°C for 10 minutes to allow for color development.

-

Cool the plate to room temperature and add 50 µL of Rochelle salt solution to stabilize the color.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Mandatory Visualizations

Signaling Pathway

References

Application Notes and Protocols for Chitinase-IN-2 in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-2 is a potent insecticide that functions by inhibiting two key enzymes in insects: chitinase and N-acetylhexosaminidase.[1][2][3] These enzymes are crucial for the breakdown and remodeling of chitin, a primary component of the insect exoskeleton and peritrophic matrix of the gut.[4][5] By disrupting these processes, this compound interferes with critical physiological functions such as molting (ecdysis), leading to developmental defects and mortality. This document provides detailed application notes and protocols for the use of this compound in laboratory settings for research and drug development purposes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1579991-63-1 | |

| Molecular Formula | C20H21N5O2S | |

| Molecular Weight | 395.48 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid Powder |

Quantitative Data: Inhibitory Activity

| Compound | Target Enzyme | Organism/Source | Inhibition Data | Reference |

| This compound | Chitinase | Insect | 98% inhibition at 50 µM | |

| This compound | N-acetylhexosaminidase | Insect | 92% inhibition at 20 µM | |

| Allosamidin | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 128 µM | |

| Acetazolamide | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 164 µM | |

| 8-chlorotheophylline | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 410 µM | |

| QWW (Gln-Trp-Trp) | Chitinase (OfChi-h) | Ostrinia furnacalis | IC50 = 0.2 mM | |

| Compound 8f | Chitinase (OfChi-h) | Ostrinia furnacalis | Ki = 64.7 nM | |

| 3,5-Di-O-caffeoylquinic acid | Chitinolytic enzymes | Insect | Ki values at µM level | |

| γ-mangostin | Chitinolytic enzymes | Insect | Ki values at µM level |

Experimental Protocols

Protocol 1: In Vitro Chitinase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound against a chitinase enzyme using a colorimetric assay.

Materials:

-

This compound

-

Purified insect chitinase

-

Colloidal Ostazin Brilliant Red labeled chitin (substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Microcentrifuge tubes or 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to desired concentrations.

-

Prepare a working solution of the chitinase enzyme in Assay Buffer.

-

Prepare a suspension of the colloidal Ostazin Brilliant Red labeled chitin in Assay Buffer.

-

-

Assay Protocol:

-

In a microcentrifuge tube or a well of a 96-well plate, add the desired volume of the this compound solution. Include a control with DMSO only (no inhibitor).

-

Add the chitinase enzyme solution to each tube/well.

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the colloidal dye-labeled chitin substrate suspension.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

-

Stop the reaction by placing the tubes/plate on ice.

-

Centrifuge the tubes/plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the insoluble substrate.

-

Transfer the supernatant to a new tube/well and measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

If a range of concentrations is tested, an IC50 value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: In Vitro N-acetylhexosaminidase Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of this compound on N-acetylhexosaminidase activity using a fluorometric substrate.

Materials:

-

This compound

-

Purified insect N-acetylhexosaminidase

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide (MUGal) as a substrate

-

Assay Buffer (e.g., 10 mM Citrate-Phosphate buffer, pH 4.3)

-

Stop Solution (e.g., 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5)

-

DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock and working solutions of this compound in DMSO and Assay Buffer.

-

Prepare a working solution of the N-acetylhexosaminidase enzyme in Assay Buffer.

-

Prepare a working solution of the MUG or MUGal substrate in Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the this compound solution at various concentrations. Include a DMSO-only control.

-

Add the N-acetylhexosaminidase solution to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for an appropriate time (e.g., 7-30 minutes), monitoring the reaction kinetics if possible.

-

Stop the reaction by adding the Stop Solution to each well.

-

Read the fluorescence intensity using an excitation wavelength of ~330-360 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the inhibition data against the inhibitor concentration.

-

Protocol 3: In Vivo Insecticidal Efficacy Assay

This protocol provides a general framework for evaluating the insecticidal activity of this compound against a target insect pest.

Materials:

-

This compound

-

Target insect species (e.g., larvae of Spodoptera frugiperda)

-

Artificial diet for the insect

-

Solvent for this compound (e.g., acetone or DMSO, followed by dilution in water with a surfactant)

-

Petri dishes or multi-well plates

-

Environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Treated Diet:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Incorporate different concentrations of this compound into the insect's artificial diet. Ensure homogenous mixing.

-

Prepare a control diet containing the solvent only.

-

-

Experimental Setup:

-

Place a known number of synchronized-age insect larvae into individual Petri dishes or wells of a multi-well plate.

-

Provide each larva with a pre-weighed amount of the treated or control diet.

-

Maintain the insects in an environmental chamber under optimal conditions for their development.

-

-

Data Collection:

-

Record mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days).

-

Observe and record any developmental abnormalities, such as failed molting or morphological defects.

-

Measure the amount of diet consumed to assess any anti-feedant effects.

-

Measure the weight of the surviving larvae at the end of the experiment.

-

-

Data Analysis:

-

Calculate the percentage mortality for each treatment group, correcting for any mortality in the control group (Abbott's formula).

-

Determine the LC50 (lethal concentration, 50%) value of this compound.

-

Statistically analyze the data on developmental effects, diet consumption, and larval weight.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: Disruption of Insect Molting by Chitinase Inhibition

Inhibition of chitinase by compounds like this compound disrupts the normal process of insect molting, which is tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). This disruption leads to a cascade of downstream effects, ultimately resulting in developmental failure.

Caption: Disruption of Ecdysis by this compound.

Experimental Workflow: Screening and Characterization of Chitinase Inhibitors

The following workflow outlines the general steps for identifying and characterizing novel chitinase inhibitors like this compound.

Caption: Workflow for Chitinase Inhibitor Discovery.

Storage and Handling

This compound should be stored as a solid powder in a dry, dark place at -20°C for long-term stability (up to one year). Stock solutions can be stored at 0-4°C for up to one month. For experimental use, it is recommended to prepare fresh dilutions from the stock solution. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Macromolecular Insect Chitinase Inhibitors Produced by Fungi: Screening and Partial Characterization [jstage.jst.go.jp]

- 4. Regulation of ecdysteroid signalling during Drosophila development: identification, characterization and modelling of ecdysone oxidase, an enzyme involved in control of ligand concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes: Chitinase-IN-2 in Insect Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1][2][3][4] The synthesis and degradation of chitin are tightly regulated processes, essential for insect molting, growth, and development.[5] Chitinases (E.C. 3.2.1.14) are hydrolytic enzymes that break down chitin into smaller oligosaccharides and are pivotal during ecdysis (molting), where the old cuticle is digested.

The inhibition of chitinase activity presents a promising strategy for pest control and a valuable tool for studying insect physiology. Chitinase-IN-2 is a potent, selective small molecule inhibitor of insect family 18 glycosylhydrolases. Its application in insect cell culture, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi-5) cells, provides a powerful in vitro system to study the molecular consequences of disrupted chitin metabolism, screen for novel insecticides, and potentially enhance recombinant protein production in the Baculovirus Expression Vector System (BEVS).

Mechanism of Action

This compound functions by targeting the active site of chitinases, preventing the hydrolysis of chitin. This disruption has significant downstream consequences on cellular and organismal physiology.

-

Metabolic Disruption : Inhibition of chitinases hampers the recycling of chitin, leading to an accumulation of chitin precursors like glucosamine-6-phosphate. This disruption also affects glucose and trehalose metabolism, as these sugars are interconnected with the chitin biosynthesis pathway. Studies have shown that chitinase inhibition can lead to an overexpression of chitin synthase as a compensatory mechanism.

-

Hormonal Dysregulation : The inhibition of chitinase activity has been shown to alter the expression of genes related to key insect hormones, including ecdysone and juvenile hormone. This suggests a feedback mechanism where the physical process of molting is linked to its hormonal control, and disruption of one affects the other.

-

Developmental Arrest : In whole organisms, the inability to properly degrade the old cuticle prevents successful molting, leading to developmental defects and mortality. In cell culture, these effects can be studied at a molecular level by analyzing the expression of developmental genes.

Caption: Mechanism of this compound action on the chitin metabolic pathway.

Applications in Insect Cell Culture

Studying Chitin Metabolism and Hormonal Signaling

Insect cell lines provide a controlled environment to dissect the molecular pathways affected by chitinase inhibition without the complexity of a whole organism. By treating Sf9 or other insect cells with this compound, researchers can:

-

Quantify changes in the expression of genes involved in chitin synthesis (e.g., chitin synthase), degradation, and transport using qRT-PCR.

-

Analyze metabolic shifts in glucose and trehalose pathways.

-

Investigate the resulting dysregulation of ecdysone and juvenile hormone signaling cascades.

Enhancing Protein Production in the Baculovirus Expression Vector System (BEVS)

The BEVS is a widely used system for producing high yields of recombinant proteins. However, baculoviruses naturally produce their own chitinase (chiA) and a protease, cathepsin (v-cath), to liquefy the host insect and facilitate viral spread. In cell culture, these enzymes can be problematic:

-

Product Degradation : Cathepsin can degrade the target recombinant protein once it's released into the culture medium after cell lysis.

-

Secretory Pathway Stress : The viral chitinase is translocated into the endoplasmic reticulum (ER), where it accumulates. This can interfere with the proper folding and secretion of recombinant proteins that also traverse the secretory pathway.

While deleting the chiA and v-cath genes from the baculovirus genome is a common strategy to improve protein yield, this compound offers a complementary, pharmacologic approach. It can be used to inhibit residual chitinase activity or in systems where genetically modified viruses are not used. This can lead to higher yields and improved quality of secreted proteins.